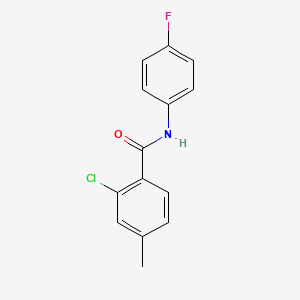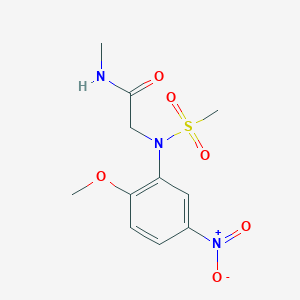
3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BEB, and it belongs to the class of benzamide derivatives.
作用機序
The mechanism of action of BEB is not fully understood yet. However, it is believed to act through multiple pathways depending on the target cell type. In cancer cells, BEB induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of cyclins. It also induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In inflammatory cells, BEB inhibits the activation of NF-κB pathway by preventing the translocation of NF-κB from the cytoplasm to the nucleus. This leads to a decrease in the production of pro-inflammatory cytokines. In neurons, BEB enhances the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission and a decrease in seizure activity.
Biochemical and Physiological Effects:
BEB has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of cyclin-dependent kinases, which leads to a decrease in cell proliferation. It also induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In inflammatory cells, BEB inhibits the activation of NF-κB pathway, which leads to a decrease in the production of pro-inflammatory cytokines. In neurons, BEB enhances the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission and a decrease in seizure activity.
実験室実験の利点と制限
BEB has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, there are some limitations to its use in lab experiments. BEB is a relatively new compound, and its mechanism of action is not fully understood yet. Further research is needed to determine its optimal dosage and potential side effects.
将来の方向性
There are several future directions for the research on BEB. One direction is to investigate its potential use as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine its optimal dosage and potential side effects in humans. Overall, BEB has shown promising results in various scientific research applications, and further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of 3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide involves the reaction between 4-ethoxyaniline and 3-(benzyloxy)benzoyl chloride in the presence of a base. The reaction takes place under reflux conditions and produces BEB as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
BEB has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and anticonvulsant agent. In anticancer research, BEB has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In anti-inflammatory research, BEB has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In anticonvulsant research, BEB has been found to increase the threshold for seizure induction and reduce the duration of seizures.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-2-25-20-13-11-19(12-14-20)23-22(24)18-9-6-10-21(15-18)26-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFTVWGTZRBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)


![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)